TCS PIM-1 1

Descripción general

Descripción

TCS PIM-1 1: SC 204330 ) es un potente inhibidor de la quinasa Pim-1 . Esta enzima juega un papel crucial en varios procesos celulares, incluida la progresión del ciclo celular, la apoptosis y la activación transcripcional. Al dirigirse selectivamente a Pim-1, this compound ha llamado la atención por sus posibles aplicaciones terapéuticas .

Métodos De Preparación

Rutas sintéticas:: TCS PIM-1 1 presenta un andamiaje de piridona sustituido. Se une de forma convincente dentro del sitio de unión al ATP de Pim-1, lo que sugiere un mecanismo inhibitorio competitivo del ATP . Notablemente, carece de actividad inhibitoria in vitro hacia las quinasas serina/treonina relacionadas Pim-2 y MEK1/MEK2 .

Producción industrial:: Si bien los métodos específicos de producción industrial no están ampliamente documentados, los investigadores han utilizado this compound como punto de partida para estudios de relación estructura-actividad (SAR). Su co-cristalización con la proteína Pim-1 ha proporcionado información valiosa para el desarrollo de fármacos .

Análisis De Reacciones Químicas

El comportamiento químico de TCS PIM-1 1 implica interacciones con varios reactivos y condiciones. Aunque las vías de reacción detalladas son escasas, su selectividad sobre Pim-2 y MEK1/MEK2 destaca su perfil único. La exploración adicional de compuestos similares puede producir inhibidores de Pim-1 mejorados pero selectivos .

Aplicaciones Científicas De Investigación

Química::

Descubrimiento de fármacos: TCS PIM-1 1 sirve como un compuesto líder para el diseño de nuevos inhibidores de Pim-1.

Química medicinal: Los investigadores exploran sus derivados para mejorar la eficacia y la seguridad.

Señalización celular: Investigar el papel de Pim-1 en las vías celulares.

Investigación del cáncer: Dirigirse a Pim-1 para la terapia del cáncer.

Agente terapéutico potencial: Evaluar su impacto en modelos de enfermedades.

Productos farmacéuticos: this compound puede contribuir a las tuberías de desarrollo de fármacos.

Mecanismo De Acción

El mecanismo principal de TCS PIM-1 1 implica la inhibición de la actividad de la quinasa Pim-1. Al interrumpir las vías de señalización mediadas por Pim-1, afecta la supervivencia, la proliferación y la apoptosis celular.

Comparación Con Compuestos Similares

Si bien TCS PIM-1 1 destaca por su selectividad, existen otros inhibidores de Pim-1. Entre los ejemplos notables se incluyen Pimozida y AZD1208 .

Actividad Biológica

TCS PIM-1 1 is a selective ATP-competitive inhibitor of the Pim-1 kinase, which plays a crucial role in various cellular processes including cell survival, proliferation, and differentiation. This article delves into the biological activity of this compound, highlighting its mechanism of action, selectivity, and implications in various disease models.

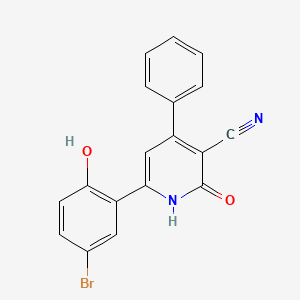

- Chemical Name: 3-Cyano-4-phenyl-6-(3-bromo-6-hydroxy)phenyl-2(1H)-pyridone

- Purity: ≥98%

- Alternative Names: SC 204330

This compound inhibits Pim-1 kinase through an ATP-competitive mechanism. The compound demonstrates significant selectivity for Pim-1 over Pim-2 and MEK1/2, with IC50 values of:

This selectivity is critical for minimizing off-target effects, making this compound a valuable tool in research focused on Pim kinase pathways.

Role in Cellular Processes

Pim-1 kinase is involved in the regulation of several cellular functions. Inhibition of this kinase using this compound has been shown to impact various types of cells:

CD4+ T Cells:

A study investigated the effects of this compound on CD4+ T cell proliferation and function. The results indicated that treatment with the inhibitor significantly decreased cell proliferation within three days of culture. This suggests a potential role for Pim-1 in maintaining CD4+ T cell viability and function .

Idiopathic Pulmonary Fibrosis (IPF):

Research has highlighted the involvement of Pim-1 in promoting inflammatory cytokine production in lung fibroblasts derived from IPF patients. Targeting Pim-1 with this compound resulted in reduced expression of cytokines such as IL-6 and CCL2, indicating its potential therapeutic application in modulating the senescence-associated secretory phenotype (SASP) linked to IPF .

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| CD4+ T Cell Proliferation | Decreased proliferation observed after treatment with this compound (IC50: 50 nM) |

| Inflammatory Cytokine Production | Inhibition led to reduced IL-6 and CCL2 production in IPF-derived fibroblasts |

| Selectivity | High selectivity for Pim-1 over other kinases (Pim-2 and MEK) enhances therapeutic potential |

Implications for Research and Therapy

The ability of this compound to selectively inhibit Pim-1 kinase opens avenues for therapeutic interventions in diseases characterized by aberrant cell proliferation and inflammation, such as cancer and fibrotic diseases. Its application in research can help elucidate the role of Pim kinases in various cellular contexts.

Propiedades

IUPAC Name |

6-(5-bromo-2-hydroxyphenyl)-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrN2O2/c19-12-6-7-17(22)14(8-12)16-9-13(11-4-2-1-3-5-11)15(10-20)18(23)21-16/h1-9,22H,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSYJTYGPLVUOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=C(C=CC(=C3)Br)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.